4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide
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Overview
Description
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide is a complex organic compound with a unique structure that includes a dibenzofuran core, a nitro group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the dibenzofuran core, followed by the introduction of the nitro group and the sulfonamide group through a series of reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce additional oxygen-containing functional groups.
Scientific Research Applications
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group and sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dibenzofuran derivatives and sulfonamide-containing molecules. Examples include:
- 4-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-N-(2-thienylsulfonyl)benzamide
- 4-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide
Uniqueness
What sets 4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-3-nitrobenzenesulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzofuran-2-yl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-12-3-7-19-16(9-12)17-10-14(5-8-20(17)27-19)21-28(25,26)15-6-4-13(2)18(11-15)22(23)24/h4-6,8,10-12,21H,3,7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUZPMXAEPZNPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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